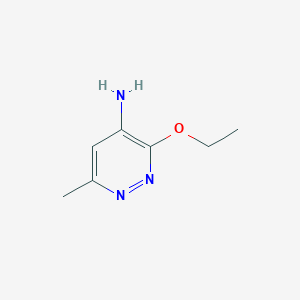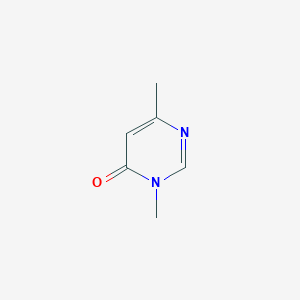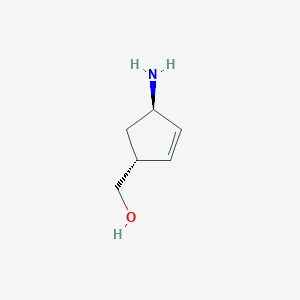![molecular formula C5H5ClN6 B15246813 (3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine CAS No. 33183-96-9](/img/structure/B15246813.png)
(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for about an hour. The product is then isolated by evaporating the solvent and recrystallizing the residue from benzene .
Industrial Production Methods
While specific industrial production methods for 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or hydrazines.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like piperidine, N-methyl piperazine, and potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted triazolo[4,3-b]pyridazines depending on the nucleophile used.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Aplicaciones Científicas De Investigación
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing compounds with potential antibacterial and anti-inflammatory activities
Material Science: It is utilized in the development of high-energy materials due to its nitrogen-rich structure.
Biological Studies: The compound is studied for its interactions with various biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the triazolo[4,3-b]pyridazine core can interact with DNA, potentially leading to antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- Benzothieno[3,2-d][1,2,4]triazolo[4,3-b]pyridazine
- Pyrazolo[3,4-d]pyrimidine
Uniqueness
3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold in the design of new therapeutic agents.
Propiedades
Número CAS |
33183-96-9 |
|---|---|
Fórmula molecular |
C5H5ClN6 |
Peso molecular |
184.59 g/mol |
Nombre IUPAC |
(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-9-4-2-1-3(8-7)11-12(4)5/h1-2H,7H2,(H,8,11) |
Clave InChI |
GXVLKHRMAJADBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2N=C1NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)











![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)
